HLB Value: Sucrose Stearate vs. Other Sucrose Esters in Bigel Rheology
Sucrose stearate with an HLB of 1 (high monoester content) produced bigels with significantly higher elastic modulus (G') and hardness compared to sucrose stearate with an HLB of 6. This is attributed to faster diffusion kinetics of lower molecular weight monoesters to the oil-water interface, yielding a denser interfacial film and smaller dispersed phase droplets [1].
| Evidence Dimension | Bigel Mechanical Properties |
|---|---|
| Target Compound Data | Higher elastic modulus (G') and hardness for Sucrose Stearate HLB 1 |
| Comparator Or Baseline | Sucrose Stearate HLB 6 (lower elastic modulus and hardness) |
| Quantified Difference | Order of magnitude: HLB 1 > HLB 2 > HLB 6 for hardness, firmness, and spreadability |
| Conditions | Bigel system (water/glycerol/gelatin phase; oil/glycerol monostearate/lecithin/SE phase) |
Why This Matters
This demonstrates that the HLB value of sucrose stearate—a direct consequence of its monoester content—is a critical quality attribute for controlling the final texture and stability of semi-solid formulations, a property not shared by all sucrose esters or other emulsifier classes.
- [1] Golodnizky, D., & Davidovich-Pinhas, M. (2020). The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems. Foods, 9(12), 1857. View Source
